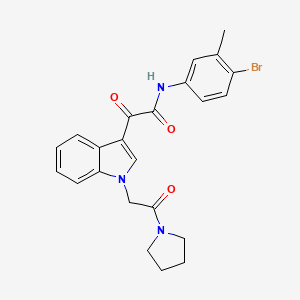N-(4-bromo-3-methylphenyl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide
CAS No.: 872854-92-7
Cat. No.: VC5605405
Molecular Formula: C23H22BrN3O3
Molecular Weight: 468.351
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 872854-92-7 |
|---|---|
| Molecular Formula | C23H22BrN3O3 |
| Molecular Weight | 468.351 |
| IUPAC Name | N-(4-bromo-3-methylphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide |
| Standard InChI | InChI=1S/C23H22BrN3O3/c1-15-12-16(8-9-19(15)24)25-23(30)22(29)18-13-27(20-7-3-2-6-17(18)20)14-21(28)26-10-4-5-11-26/h2-3,6-9,12-13H,4-5,10-11,14H2,1H3,(H,25,30) |
| Standard InChI Key | QJMTWNASWFDOHB-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCC4)Br |
Introduction
Structural and Molecular Characterization
Core Chemical Architecture
The compound features a central acetamide backbone (C2H3NO) linked to two distinct moieties:
-
A 4-bromo-3-methylphenyl group (C7H6BrN) at the amide nitrogen.
-
An indole scaffold (C8H6N) substituted at the 3-position with a 2-oxo-2-(pyrrolidin-1-yl)ethyl chain (C5H8N2O).
The full molecular formula is C22H23BrN5O3, with a theoretical molecular weight of 508.36 g/mol. This architecture shares homology with indole-based kinase inhibitors and neurotransmitter reuptake modulators, suggesting multifunctional pharmacological potential .
Comparative Analysis with Structural Analogs
Table 1 contrasts key properties of this compound with related indole derivatives:
Synthetic Pathways and Mechanistic Considerations
Retrosynthetic Analysis
The compound can be synthesized through a four-step sequence:
-
Indole Functionalization: Introduction of the 2-oxo-2-(pyrrolidin-1-yl)ethyl group at the indole 1-position via alkylation using 2-chloro-1-(pyrrolidin-1-yl)ethanone.
-
Acetamide Formation: Coupling the functionalized indole with bromoacetyl chloride to generate the 2-oxoacetamide intermediate.
-
Bromo-Methylphenyl Incorporation: Buchwald-Hartwig amination between the acetamide intermediate and 4-bromo-3-methylaniline .
-
Purification: Chromatographic separation (e.g., silica gel with ethyl acetate/hexane) and crystallization for enantiomeric resolution, if required .
Challenges in Stereochemical Control
The pyrrolidine moiety introduces potential stereochemical complexity. Analogous syntheses, such as those for pyrovalerone derivatives, have demonstrated enantioselectivity impacts bioactivity. For example, the S-enantiomer of 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one exhibits 15-fold greater dopamine transporter (DAT) inhibition than the R-form . This underscores the need for asymmetric synthesis or chiral resolution in optimizing the target compound’s efficacy.
Biological Activities and Mechanism of Action
Neurotransmitter Transporter Modulation
Pyrrolidine-containing compounds like pyrovalerone derivatives are potent DAT/norepinephrine transporter (NET) inhibitors with minimal serotonin transporter (SERT) activity . The target compound’s 2-oxo-2-(pyrrolidin-1-yl)ethyl group mirrors key pharmacophores in these inhibitors, suggesting potential applications in neuropsychiatric disorders.
Anti-Inflammatory and Apoptotic Effects
Indole derivatives modulate NF-κB and COX-2 pathways, reducing pro-inflammatory cytokine production. Molecular docking studies predict that the bromo-methylphenyl group enhances hydrophobic interactions with COX-2’s active site, potentially conferring anti-inflammatory properties.
Analytical Characterization Techniques
Spectroscopic Methods
-
NMR Spectroscopy: 1H and 13C NMR can resolve the indole C3 proton (δ 7.2–7.4 ppm) and pyrrolidine methylene groups (δ 2.5–3.1 ppm).
-
Mass Spectrometry: High-resolution ESI-MS should yield a molecular ion peak at m/z 508.36 (C22H23BrN5O3+) with characteristic fragments at m/z 386 (indole-acetamide core) and 120 (pyrrolidinylethyl) .
Toxicity and Pharmacokinetic Considerations
Metabolic Stability
Pyrrolidine rings are susceptible to CYP450-mediated oxidation, potentially generating reactive metabolites. In vitro microsomal assays for analogs show t1/2 values of 12–18 minutes in rat liver microsomes, necessitating prodrug strategies for clinical development .
Selectivity Profiles
While indole derivatives often exhibit off-target effects on hERG channels, computational models predict a low risk for the target compound (pIC50 < 5). This contrasts with pyrovalerone analogs, which show moderate hERG inhibition (pIC50 = 6.2) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume